molecular formula C20H13F4N5O2 B2954644 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 852450-58-9

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2954644
CAS No.: 852450-58-9
M. Wt: 431.351
InChI Key: PJFQMXAJFNEUQG-UHFFFAOYSA-N
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Description

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Core structure: A pyrazolo[3,4-d]pyrimidin-4-one scaffold, a nitrogen-rich heterocycle known for its pharmacological relevance in kinase inhibition and anticancer activity .
  • Substituents: A 4-fluorophenyl group at the pyrazole N1-position, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5O2/c21-13-4-6-15(7-5-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFQMXAJFNEUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features:

  • A pyrazolo[3,4-d]pyrimidine core , which is known for its role in various biological activities.
  • A fluorophenyl group that enhances lipophilicity and potentially improves interactions with biological targets.
  • An N-(3-(trifluoromethyl)phenyl)acetamide substituent that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate kinase activity, particularly in cancer cells. Kinases are critical enzymes involved in signaling pathways that regulate cell proliferation and survival. By inhibiting specific kinases, the compound can induce apoptosis (programmed cell death) and halt the cell cycle in cancerous cells.

Anticancer Activity

Recent studies have demonstrated that compounds with similar pyrazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit the proliferation of various cancer cell lines, including MCF-7 breast cancer cells. These compounds induce apoptosis and cause cell cycle arrest at the G0/G1 phase, highlighting their potential as anticancer agents .

Binding Affinity Studies

Molecular docking simulations have indicated that this compound exhibits high binding affinity for key anticancer targets such as:

  • Epidermal Growth Factor Receptor (EGFR) : Binding studies suggest that the compound can interact with the ATP-binding site of EGFR, which is crucial for its kinase activity .
  • G-quadruplex DNA structures : These interactions may enhance the compound's efficacy by stabilizing these structures, which are involved in regulating gene expression .

Comparative Biological Activity Table

Compound NameStructureKey ActivityReference
This compoundStructureAnticancer (apoptosis induction)
Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H-pyrazolo[3,4-d]pyrimidin-5-yl]acetateStructureKinase inhibition
N-(5-Fluoropyridin-2-yl)-6-methyl-4-pyrazole derivativesStructureSelective mGlu receptor inhibition

Case Studies

  • MCF-7 Cell Line Study : In a study assessing antiproliferative effects against MCF-7 cells, compounds similar to the target compound were shown to induce significant apoptotic rates compared to controls. For example, certain derivatives caused apoptosis rates exceeding 60% at IC50 concentrations .
  • EGFR Inhibition : A detailed analysis revealed that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited strong inhibition of EGFR activity through specific molecular interactions. This suggests a promising pathway for developing targeted cancer therapies using such compounds .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name / ID Molecular Formula Molecular Weight Substituent Variations Key Data (MP, MS) Source
Target Compound C20H13F4N5O2 (inferred) ~431.35 - 4-Fluorophenyl at N1
- N-(3-(trifluoromethyl)phenyl)acetamide
N/A N/A
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide C20H13F4N5O2 431.349 - Trifluoromethyl at ortho-position of phenylacetamide ChemSpider ID: 18372349
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)acetamide C22H18F3N5O2 441.4 - 2,4-Dimethylphenyl at N1
- Trifluoromethyl at para-position of phenylacetamide
SMILES: Cc1ccc(-n2ncc3c(=O)...
N-(4-Acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide C21H16ClN5O3 429.84 - 3-Chlorophenyl at N1
- 4-Acetylphenyl acetamide
N/A
Example 83 () : Chromenone-linked pyrazolo[3,4-d]pyrimidine C27H22F2N6O3 528.5 - Chromenone backbone
- Dimethylamino and isopropoxy substituents
MP: 302–304°C; Mass: 571.198
Key Observations:

The 2,4-dimethylphenyl group in increases hydrophobicity, which could enhance membrane permeability .

Core Modifications: Chromenone-linked derivatives () exhibit higher molecular weights (~528 vs. ~431) and elevated melting points (302–304°C), suggesting stronger intermolecular interactions .

Pharmacological Inferences:
  • Fluorophenyl Groups : Present in all analogs, fluorine’s electronegativity enhances metabolic stability and π-π stacking with aromatic residues in biological targets .
  • Trifluoromethyl Effects : The CF3 group’s strong electron-withdrawing nature may modulate the acetamide’s hydrogen-bonding capacity, influencing kinase selectivity (e.g., EGFR or VEGFR inhibition) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence substituent positioning?

The compound can be synthesized via nucleophilic substitution using α-chloroacetamides or related electrophilic reagents. For example, highlights reactions with N-arylsubstituted α-chloroacetamides under controlled heating (e.g., 80–100°C) to ensure regioselectivity at the pyrazolo[3,4-d]pyrimidinone core. Solvent choice (e.g., DMF or acetonitrile) and stoichiometric ratios of reagents are critical to avoid side products. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended . Structural analogs in and emphasize the importance of fluorophenyl and trifluoromethylphenyl groups, which require inert atmospheres (Ar/N₂) during coupling steps to prevent hydrolysis .

Q. How can researchers confirm the molecular structure and regiochemistry of the compound?

  • X-ray crystallography : Single-crystal analysis (as demonstrated in for a related pyrazole derivative) resolves bond angles and substituent positions.
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : A singlet for the acetamide methylene group (δ ~4.2 ppm) and aromatic protons (δ ~7.2–8.1 ppm) for fluorophenyl/trifluoromethylphenyl moieties.
  • ¹³C NMR : Carbonyl peaks at ~165–170 ppm (pyrimidinone C=O) and ~170 ppm (acetamide C=O) .
    • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₁H₁₅F₄N₅O₂: 453.11) confirms molecular formula .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA; retention time ~8–10 minutes ().
  • TGA/DSC : Evaluate thermal stability (decomposition >250°C).
  • Residual solvent analysis : Gas chromatography (GC) with FID detection, as per Pharmacopeial guidelines in .

Advanced Research Questions

Q. How does fluorination at the 4-fluorophenyl and trifluoromethyl groups influence bioactivity and pharmacokinetics?

Fluorine atoms enhance metabolic stability and membrane permeability due to their electronegativity and small atomic radius. notes that fluorinated pyrazolo[3,4-d]pyrimidinones exhibit improved binding to ATP-binding pockets in kinases. The trifluoromethyl group increases lipophilicity (logP ~3.5), as seen in analogs from , which correlates with enhanced cellular uptake .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Dose-response reevaluation : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out promiscuous binding.
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation at the pyrimidinone ring) that may explain discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Core modifications : Replace the pyrazolo[3,4-d]pyrimidinone with thieno[2,3-d]pyrimidinone () to assess impact on potency.
  • Substituent variation :
  • Replace 4-fluorophenyl with 2,4-difluorophenyl () to enhance π-π stacking.
  • Substitute the trifluoromethyl group with cyano () to reduce steric hindrance.
    • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

Methodological Tables

Analytical Parameter Method Conditions Reference
PurityHPLCC18 column; ACN/H₂O + 0.1% TFA (70:30); 1.0 mL/min
Thermal StabilityTGAHeating rate: 10°C/min under N₂
RegiochemistryX-ray crystallographyCu-Kα radiation (λ = 1.5418 Å)
SAR Modification Biological Impact Reference
Trifluoromethyl → CyanoReduced logP (-0.3), improved solubility
4-Fluorophenyl → 2,4-Difluorophenyl2.5x increase in kinase inhibition (IC₅₀ = 12 nM)

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